Imidazo[2,1-b]thiazol-6-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVDAKPQOFXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405496 | |
| Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449799-30-8 | |
| Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Imidazo 2,1 B Thiazole Scaffolds in Medicinal Chemistry and Drug Discovery
The imidazo[2,1-b]thiazole (B1210989) nucleus is a fused heterocyclic system that has become a "privileged scaffold" in drug discovery. This designation is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects. researchgate.net The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of its chemical properties and biological activity.
Research has extensively documented the versatility of imidazo[2,1-b]thiazole derivatives, which exhibit a remarkable range of biological activities. nih.govchemmethod.com This broad applicability has made the scaffold a focal point for the development of novel therapeutic agents across different disease categories. researchgate.net The combination of the imidazole (B134444) and thiazole (B1198619) rings creates a unique electronic and steric environment that is conducive to binding with various enzymes and receptors. nih.gov
Table 1: Documented Pharmacological Activities of Imidazo[2,1-b]thiazole Derivatives
| Pharmacological Activity | Therapeutic Area | Key Findings and Research Highlights |
|---|---|---|
| Anticancer | Oncology | Derivatives have shown the ability to inhibit tumor growth. Some compounds induce apoptosis (programmed cell death) in cancer cells and can arrest the cell cycle at the G2/M phase. nih.govresearchgate.net They have been investigated as microtubule-targeting agents and inhibitors of specific kinases involved in cancer progression. nih.govontosight.ai |
| Antimycobacterial | Infectious Diseases | Several imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govrsc.orgconnectjournals.comresearchgate.net They are considered promising leads for the development of new anti-tuberculosis drugs. rsc.org |
| Antiviral | Infectious Diseases | The scaffold is a component of molecules evaluated for activity against a variety of viruses, including Coxsackie B4 virus, Feline corona, and Feline herpes viruses. nih.gov |
| Anti-inflammatory | Immunology | Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, suggesting potential as anti-inflammatory drugs. nih.govderpharmachemica.com |
| Antifungal | Infectious Diseases | The chemical structure has been effective against various fungal strains, making it a candidate for developing new antifungal treatments. nih.govconnectjournals.comresearchgate.netijraset.com |
| Anthelmintic | Infectious Diseases | The earliest and most well-known therapeutic application is represented by Levamisole, an imidazo[2,1-b]thiazole derivative used to treat parasitic worm infections. nih.gov |
| Antioxidant | General Health | Novel derivatives have been synthesized and shown to possess significant antioxidant properties, including scavenging free radicals and inhibiting lipid peroxidation. nih.gov |
| Enzyme Inhibition | Various | Beyond COX-2, derivatives have been designed to selectively inhibit other enzymes, such as carbonic anhydrase II, which is implicated in conditions like glaucoma. nih.gov |
An Overview of Heterocyclic Systems with Pharmacological Importance
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. numberanalytics.comiipseries.org These are organic compounds that contain a ring structure composed of atoms from at least two different elements, typically carbon and one or more heteroatoms such as nitrogen, oxygen, or sulfur. iipseries.orgijsrtjournal.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. openmedicinalchemistryjournal.comnih.gov
The significance of heterocycles in drug design stems from several key factors:
Diverse Functionality : The presence of heteroatoms introduces polarity, hydrogen bonding capabilities, and specific steric arrangements that allow these molecules to engage with biological targets like proteins and nucleic acids with high specificity. reachemchemicals.com
Structural Scaffolds : They serve as robust frameworks upon which various functional groups can be attached, enabling chemists to create large libraries of compounds with diverse properties for screening. ijsrtjournal.com
Natural Occurrence : Many biologically essential molecules, including vitamins, alkaloids, hormones, and antibiotics like penicillin, are heterocyclic in nature. openmedicinalchemistryjournal.comreachemchemicals.com This natural precedent underscores their compatibility with biological systems.
Physicochemical Modulation : Incorporating heterocyclic rings is a common strategy to optimize a drug candidate's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Heterocyclic compounds are integral to drugs across nearly every therapeutic area, from antiviral medications like Acyclovir to antidepressants like Fluoxetine (Prozac) and common pain relievers such as Ibuprofen. reachemchemicals.com Their versatility makes them indispensable tools in the ongoing quest for new and more effective medicines. ijraset.comnumberanalytics.com
The Historical Context and Evolution of Research on Imidazo 2,1 B Thiazole Derivatives
Established Synthetic Routes to the Imidazo[2,1-b]thiazole Core
The fundamental structure of Imidazo[2,1-b]thiazole is typically constructed through the condensation of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. nih.gov This classical approach has been widely utilized and serves as a foundational method for accessing the core scaffold. For instance, the reaction of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides in ethanol (B145695) at reflux temperature leads to the formation of the corresponding Imidazo[2,1-b]thiazole intermediates. nih.gov These intermediates can then undergo further modifications to introduce desired functionalities.
Another established route involves the reaction of 2-aminobenzothiazole (B30445) with 2-bromoacetophenone, which under microwave irradiation in a mixture of water and isopropanol, can yield benzo[d]imidazo[2,1-b]thiazole derivatives in high yields without the need for a catalyst. bohrium.comrsc.org While this specific example leads to a benzo-fused analog, the underlying principle of cyclization between an amino-thiazole and a carbonyl compound remains a cornerstone of Imidazo[2,1-b]thiazole synthesis.
Targeted Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine and Analogs
The targeted synthesis of this compound and its analogs often employs more advanced and efficient strategies to introduce specific substituents and functionalities in a controlled manner.
One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step, offering advantages in terms of efficiency and atom economy. mdpi.comorientjchem.org The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully applied to the synthesis of Imidazo[2,1-b]thiazole derivatives. mdpi.comsciforum.net In this approach, a 2-aminothiazole, an aldehyde, and an isocyanide react together to form a substituted Imidazo[2,1-b]thiazole. For example, the reaction of 2-aminothiazole, 3-formylchromone, and various isocyanides in toluene (B28343) at 100 °C yields the corresponding 3-(imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivatives in good yields. mdpi.com This strategy allows for the introduction of diverse substituents at multiple positions of the heterocyclic core.
A three-component, one-pot reaction involving 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide has also been reported to produce novel Imidazo[2,1-b]thiazoles with high yields. orientjchem.orgresearchgate.net
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. bohrium.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. bohrium.comresearchgate.net The synthesis of Imidazo[2,1-b]thiazole derivatives has been effectively achieved using microwave irradiation. For instance, the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with phenacyl bromides in the presence of polyethylene (B3416737) glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation provides the desired products in high yields and short reaction times. bohrium.com
Furthermore, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been developed using microwave assistance in green media, highlighting the potential for cleaner synthetic routes. rsc.org The use of water as a solvent in organic synthesis is another key aspect of green chemistry, and catalyst-free methods for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in water under microwave irradiation have been reported. bohrium.comnih.gov
| Parameter | Conventional Method | Microwave-Assisted Green Method |
|---|---|---|
| Solvent | Often organic solvents (e.g., ethanol, DMF) | Green solvents (e.g., PEG-400, water) bohrium.combohrium.com |
| Reaction Time | Several hours | Minutes rsc.orgbohrium.com |
| Energy Source | Thermal heating (reflux) | Microwave irradiation bohrium.com |
| Catalyst | May require catalysts | Often catalyst-free or uses recyclable catalysts rsc.orgbohrium.com |
| Yield | Moderate to good | Good to excellent bohrium.com |
The functionalization of the Imidazo[2,1-b]thiazole core at specific positions is crucial for modulating the biological activity of the resulting compounds. The C-6 position is a common site for substitution. For example, a carbaldehyde group can be introduced at the C-5 position (which would be analogous to C-6 in the target compound's numbering system depending on the starting materials) of 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) using the Vilsmeier-Haack reaction. chemmethod.com This aldehyde can then be condensed with various aromatic amines to form Schiff bases, which can be further cyclized. chemmethod.com To obtain the target this compound, a similar strategy could be envisioned where a C-6 carbaldehyde is subjected to reductive amination.
Derivatization of a carboxylic acid at a position on the Imidazo[2,1-b]thiazole ring is another versatile strategy. For instance, 5-(aryl)imidazo[2,1-b]thiazole-2-carboxylic acids have been coupled with various amines, such as 4-((aryl)sulfonyl)piperazines, using coupling agents like EDCI and HOBt to form amide derivatives. nih.gov This approach could be adapted to create a variety of methanamine analogs by first introducing a carboxymethyl group at the C-6 position, followed by conversion to an amide and subsequent reduction.
Advanced Synthetic Techniques for Novel Imidazo[2,1-b]thiazole Hybrid Compounds
The synthesis of hybrid molecules, where the Imidazo[2,1-b]thiazole scaffold is combined with other pharmacologically active moieties, is a promising strategy for the development of new therapeutic agents. researchgate.netbenthamdirect.com
A molecular hybridization approach has been used to generate Imidazo[2,1-b]thiazole–hydrazine–thiazoles. researchgate.netbenthamdirect.com This involves creating a linkage between the Imidazo[2,1-b]thiazole core and a thiazole (B1198619) ring through a hydrazone bridge. These hybrid compounds have shown promising antimycobacterial activity. researchgate.netbenthamdirect.com
Another example is the synthesis of Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates. nih.gov These compounds are designed to target specific enzymes and are synthesized by coupling a carboxylic acid derivative of the Imidazo[2,1-b]thiazole core with a sulfonyl piperazine moiety. nih.gov Similarly, Imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated for their antiproliferative activity. nih.gov
The development of multicomponent polymerization has also led to the creation of fused heterocyclic polymers containing Imidazo[2,1-b]thiazole units in the main chain, opening up possibilities for new materials with unique properties. rsc.org
| Hybrid Compound Type | Linked Moiety | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Imidazo[2,1-b]thiazole–hydrazine–thiazoles | Thiazole (via hydrazone linker) | Molecular hybridization researchgate.netbenthamdirect.com | Antimycobacterial researchgate.netbenthamdirect.com |
| Imidazo[2,1-b]thiazole-sulfonyl piperazines | Sulfonyl piperazine | Amide coupling nih.gov | Enzyme inhibition nih.gov |
| Imidazo[2,1-b]thiazole-benzimidazoles | Benzimidazole | Conjugation reactions nih.gov | Antiproliferative nih.gov |
| Imidazo[2,1-b]thiazole-containing polymers | Polymer backbone | Multicomponent polymerization rsc.org | Advanced materials rsc.org |
Antimicrobial Efficacy
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. mdpi.comnih.gov
Derivatives of the imidazo[2,1-b]thiazole scaffold have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov A novel series of 5,6-dihydroimidazo[2,1-b]thiazole compounds were identified as having potent antimicrobial activities, particularly against drug-resistant pathogens. nih.gov One of the most active compounds from this series demonstrated a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further studies suggested that these compounds may exert their antimicrobial action by targeting and inhibiting DNA gyrase. nih.gov
Other studies have reported that certain imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole derivatives show fairly good antimicrobial activity, with minimum inhibition concentrations ranging from 0.14 to 0.59 mM against microorganisms including Staphylococcus aureus and Escherichia coli. nih.gov Similarly, newly synthesized imidazo[2,1-b]naphtha[2,1-d] arabjchem.orgdergipark.org.trthiazole derivatives demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, Streptococcus faecalis, and Aeromonas hydrophila. uobaghdad.edu.iq However, research has also indicated variability in the antibacterial spectrum, with some synthesized series of imidazo[2,1-b]-1,3,4-thiadiazoles showing slight to moderate activity against Pseudomonas aeruginosa and Escherichia coli, but were found to be inactive against Staphylococcus aureus. nih.govresearchgate.net
| Derivative Class | Bacterial Strain | Activity (MIC) | Source(s) |
| 5,6-dihydroimidazo[2,1-b]thiazoles | Methicillin-resistant S. aureus (MRSA) | 3.7 µg/mL (MIC90) | nih.gov |
| Imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazoles | S. aureus, E. coli | 0.14 to 0.59 mM | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | P. aeruginosa, E. coli | Slight to moderate | nih.govresearchgate.net |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | S. aureus | Inactive | nih.govresearchgate.net |
| Imidazo[2,1-b]naphtha[2,1-d] arabjchem.orgdergipark.org.trthiazoles | S. aureus, E. coli, S. faecalis | Active | uobaghdad.edu.iq |
The antifungal potential of imidazo[2,1-b]thiazole derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against fungal pathogens. For instance, certain thiocyano derivatives of imidazo[2,1-b]thiazole have been noted for their spectrum of activity that covers both bacteria and fungi. nih.gov Research on a series of imidazo[2,1-b]-1,3,4-thiadiazoles found that some derivatives displayed slight to moderate activity against Candida albicans. nih.govresearchgate.net Another study focusing on isobenzofuran-based imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole derivatives also reported fairly good activity against Candida albicans, with MIC values ranging from 0.14 to 0.59 mM. nih.gov
The search for novel treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, has highlighted imidazo[2,1-b]thiazole and its related scaffolds as particularly promising. dergipark.org.tr The emergence of multidrug-resistant (MDR) strains of M. tuberculosis necessitates the development of new structural classes of drugs. arabjchem.orgdergipark.org.tr
Several studies have synthesized and evaluated imidazo[2,1-b]thiazole derivatives, revealing potent antitubercular activity. In one study, a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides was evaluated against Mycobacterium tuberculosis H37Rv, with the most active compound exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. dergipark.org.tr Another study identified 2-chloro-6-phenylimidazo[2,1-b]thiazole and 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole as having significant antitubercular activity. nih.gov
Derivatives of the related imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole core have also been assessed. The compound 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole (5f) showed high inhibitory activity (98%) with an MIC of 3.14 μg/ml against the M. tuberculosis H37Rv strain. arabjchem.org These compounds were found to exhibit their anti-tubercular effects at non-cytotoxic concentrations against mammalian Vero cells. arabjchem.org
Furthermore, research into the closely related 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] arabjchem.orgdergipark.org.troxazine scaffold, which shares a common bicyclic core, has identified potent carbamate (B1207046) derivatives with MIC90 values ranging from 0.18 to 1.63 μM against Mtb H37Rv. ucl.ac.uknih.gov Some of these compounds showed remarkable activity against a panel of clinical isolates, with MIC90 values below 0.5 μM, and demonstrated a greater reduction in mycobacterial burden in infected macrophages than the standard drug rifampicin. ucl.ac.uknih.gov These derivatives were also found to be non-cytotoxic against three different cell lines. ucl.ac.uknih.gov
| Derivative/Scaffold | Compound Example | M. tuberculosis Strain | Activity (MIC/IC) | Source(s) |
| Imidazo[2,1-b]thiazole | Compound 3e | H37Rv | 6.25 μg/ml (MIC) | dergipark.org.tr |
| Imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole | Compound 5f | H37Rv | 3.14 μg/ml (MIC) | arabjchem.org |
| Benzo[d]imidazo[2,1-b]thiazole | Compound IT10 | H37Ra | 7.05 μM (IC90) | rsc.org |
| Imidazo[2,1-b] arabjchem.orgdergipark.org.troxazine | Carbamate derivatives | H37Rv | 0.18–1.63 μM (MIC90) | ucl.ac.uknih.gov |
| Imidazo[2,1-b] arabjchem.orgdergipark.org.troxazine | Compounds 47–49, 51–53, 55 | Clinical Isolates | <0.5 μM (MIC90) | ucl.ac.uknih.gov |
Anticancer and Antiproliferative Applications
The imidazo[2,1-b]thiazole core is a key pharmacophore in the development of novel anticancer agents. nih.govnih.gov Derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis. biruni.edu.trresearchgate.net
A number of studies have focused on synthesizing imidazo[2,1-b]thiazole derivatives and evaluating their in vitro anticancer activity. One such study investigated a series of novel derivatives for their effects on the rat glioma C6 cancer cell line. nih.govbiruni.edu.tr The antiproliferative effectiveness was determined using the MTT assay, and many of the synthesized compounds, particularly those with a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety, showed activities that were comparable or higher than the reference drug, cisplatin. nih.govbiruni.edu.tr The cytotoxic effects were also evaluated on the NIH/3T3 mouse embryonic fibroblast cell line to assess their toxicity towards normal cells. biruni.edu.tr
The anticancer activity of these derivatives extends to other types of cancer as well. A series of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide derivatives was synthesized, and one compound (3b) displayed a broad spectrum of antiproliferative activity against all cell lines in the National Cancer Institute's (NCI) 60-cell line screen. researchgate.net It showed particularly strong growth inhibition against a colon cancer cell line (HCT-15), with a log10GI50 value of -6.33. researchgate.net
In another study, a series of 18 new imidazo[2,1-b]thiazole derivatives was tested against the A375P human melanoma cell line. nih.gov Several of these compounds exhibited superior potency against this cell line compared to the approved drug sorafenib. nih.govelsevierpure.com Two compounds in particular, 26 and 27, showed selectivity for melanoma cell lines and had sub-micromolar IC50 values against seven and six melanoma cell lines, respectively. nih.govelsevierpure.com Additionally, isobenzofuran-based imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazole derivatives have shown promising anticancer activity against the MCF-7 breast cancer cell line, with one derivative (3c) having an IC50 value of 35.81 μM, which was better than that of cisplatin. nih.gov
| Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference Drug | Source(s) |
| Imidazo[2,1-b]thiazoles | Glioma C6 | High activity | Cisplatin | nih.govbiruni.edu.tr |
| Arylidenehydrazides | Colon Cancer (HCT-15) | -6.33 (log10GI50) | - | researchgate.net |
| Imidazo[2,1-b]thiazoles | Melanoma (A375P) | Sub-micromolar IC50 | Sorafenib | nih.govelsevierpure.com |
| Imidazo[2,1-b] arabjchem.orgdergipark.org.trnih.govthiadiazoles | Breast Cancer (MCF-7) | 35.81 μM (IC50) | Cisplatin | nih.gov |
A key mechanism through which imidazo[2,1-b]thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net The ability to trigger this process is a critical feature of many effective chemotherapeutic agents. eurekaselect.com Studies on derivatives synthesized for activity against glioma C6 cancer cells also investigated their apoptotic effects. nih.govbiruni.edu.tr Flow cytometric analyses were used to confirm that these compounds could induce apoptosis in the cancer cells. biruni.edu.tr The development of compounds that can selectively trigger apoptosis in tumor cells is a major goal in cancer drug discovery. eurekaselect.com The promising results from these studies suggest that the imidazo[2,1-b]thiazole scaffold is a valuable template for designing new apoptosis-inducing anticancer agents. nih.govresearchgate.net
Inhibition of Key Enzymes and Kinases (e.g., Focal Adhesion Kinase, EGFR, p90 Ribosomal S6 Kinase 2)
Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potent inhibitors of various enzymes and kinases that are critical to cell signaling pathways, particularly those implicated in cancer progression.
Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) is a tyrosine kinase that plays a significant role in cellular survival and migration pathways, making it a viable target for cancer therapy. biruni.edu.tr Studies have shown that novel imidazo[2,1-b]thiazole derivatives can act as potential FAK inhibitors. biruni.edu.trnih.gov For instance, a series of these derivatives were synthesized and evaluated for their in vitro anticancer activities against FAK, with some compounds showing high efficacy. nih.gov Relatedly, a class of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole compounds, which share a similar fused heterocyclic core, were found to inhibit the phosphorylation of FAK in pancreatic cancer and peritoneal mesothelioma cells. nih.govamsterdamumc.nl Mechanistic studies confirmed that these compounds exert their anti-migratory and antiproliferative effects through the inhibition of FAK phosphorylation. nih.govamsterdamumc.nl
Epidermal Growth Factor Receptor (EGFR) EGFR is another crucial kinase involved in tumor growth, and its inhibition is a key strategy in oncology. A novel series of benzo nih.govnih.govimidazo[2,1-b]thiazole derivatives were designed and synthesized as potential EGFR inhibitors. nih.gov Certain compounds from this series demonstrated significant antitumor activity against cancer cell lines with high EGFR expression. nih.gov The inhibitory activities of these compounds against the EGFR kinase were found to be consistent with their anti-proliferative effects. nih.gov Further research has identified other imidazo[2,1-b]thiazole analogues as potent dual inhibitors of EGFR and HER2 kinases. researchgate.net Specifically, compounds 39 and 43 (as named in the study) emerged as the most potent dual inhibitors with IC₅₀ values in the nanomolar range. researchgate.net
| Compound | EGFR IC₅₀ (μM) | HER2 IC₅₀ (μM) |
|---|---|---|
| Compound 39 | 0.153 | 0.108 |
| Compound 43 | 0.122 | 0.078 |
p90 Ribosomal S6 Kinase 2 (RSK2) The p90 ribosomal S6 kinase 2 (RSK2) is another kinase implicated in cancer cell proliferation and survival. The efficacy of imidazo[2,1-b]thiazole derivatives as RSK2 inhibitors has been investigated. researchgate.net The evaluation process involved cell-based screening followed by high-throughput kinase inhibition screening against RSK1, RSK2, and other kinases, establishing this scaffold as a promising starting point for the development of RSK2 inhibitors. researchgate.net
Interference with Cell Cycle Progression and Microtubule Dynamics
A key mechanism through which imidazo[2,1-b]thiazole derivatives exert their anticancer effects is by disrupting the cell cycle and interfering with the dynamics of microtubules.
Research into substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones revealed that these compounds cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a typical outcome for agents that inhibit tubulin assembly. nih.gov Further investigation confirmed that the mechanism of action for these selected compounds involves the inhibition of tubulin polymerization. nih.gov Similarly, studies on related imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-linked oxindoles demonstrated potent anti-proliferative activity, which was associated with the accumulation of cells in the G2/M phase and the inhibition of tubulin assembly. researchgate.net The inhibition of FAK by imidazothiadiazoles has also been linked to the induction of cell cycle arrest in the G2/M phase. amsterdamumc.nl
Anti-inflammatory Properties
Derivatives of imidazo[2,1-b]thiazole have demonstrated significant anti-inflammatory potential through the targeted inhibition of key enzymes involved in the inflammatory cascade.
Selective Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in pathological conditions such as inflammation. brieflands.comnih.gov Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects. A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. nih.govbrieflands.com
In vitro enzyme inhibition assays revealed that these compounds are selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the highly potent 0.08-0.16 µM range. nih.govbrieflands.com The potency and selectivity were influenced by the type and size of the amine substituent on the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.comnih.gov The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a particularly potent and selective COX-2 inhibitor. nih.govbrieflands.comresearchgate.net
| Compound | Substituent at C-5 | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 6a | Dimethylamino | >100 | 0.08 | >1250 |
| 6b | Diethylamino | >100 | 0.11 | >909 |
| 6c | Dipropylamino | >100 | 0.15 | >666 |
| 6d | Pyrrolidino | >100 | 0.12 | >833 |
| 6e | Piperidino | >100 | 0.16 | >625 |
| 6f | Morpholino | >100 | 0.13 | >769 |
Inhibition of 15-Lipoxygenase
15-Lipoxygenase (15-LOX) is another enzyme involved in inflammatory pathways. A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and assessed as potential inhibitors of 15-LOX. nih.gov Among the synthesized compounds, one derivative bearing a 2,4,4-trimethylpentan-2-yl pendent group was identified as the most active, proving to be twice as potent as the reference drug quercetin. nih.gov Molecular docking studies suggested that the compound interacts effectively with the target enzyme, with hydrophobic interactions playing a key role in the binding process. nih.gov
Antiviral Activities (e.g., against Parvovirus B19 Replication)
The imidazo[2,1-b]thiazole scaffold has also been explored for its potential in developing antiviral agents. Human Parvovirus B19 (B19V) is a pathogenic virus for which no specific antiviral therapy currently exists. mdpi.com
In an effort to identify inhibitors of B19V replication, a series of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives were synthesized and evaluated. mdpi.comnih.gov The antiviral activity of these compounds was tested in two relevant cellular systems: the UT7/EpoS1 myeloblastoid cell line and primary erythroid progenitor cells (EPCs). mdpi.comnih.gov While an initial screening identified a promising lead compound, further modifications and testing showed that the inhibition of viral replication was only partial, reaching a maximum of 60–82% at the highest concentrations tested. nih.gov The results indicated that the biological activity is sensitive to minor structural changes in the molecule. mdpi.comnih.gov
Immunomodulatory Effects
The imidazo[2,1-b]thiazole core is present in compounds known for their ability to modulate the immune system. The well-known anthelmintic drug Levamisole, which contains an imidazo[2,1-b]thiazole moiety, possesses significant immunomodulatory properties. researchgate.net This suggests that derivatives based on this scaffold could have similar effects.
The immunomodulatory potential of this class of compounds is also supported by their anti-inflammatory activities, such as the inhibition of cytokines. For example, related indane dimers have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. researchgate.net The modulation of such cytokines is a key aspect of immunomodulatory activity.
Anthelmintic Activity
Derivatives of the imidazo[2,1-b]thiazole nucleus have long been recognized for their anthelmintic properties. The most notable example is Levamisole, a levorotatory isomer of tetramisole, which contains the imidazo[2,1-b]thiazole core and is utilized for its immunomodulatory and antihelminthic effects. Research has continued to explore new derivatives with potential efficacy against parasitic worms.
In one study, a series of novel 6-aryl-3-(3,4-dimethoxy-phenyl)-2-phenylsulfanyl-imidazo[2,1-b]-thiazoles and their corresponding 2-benzenesulfonyl derivatives were synthesized and evaluated for their anthelmintic activity. The screening revealed that the sulfonyl derivatives exhibited more potent anthelmintic activities compared to the sulfide (B99878) counterparts, which was attributed to the presence of the sulfonyl group as a better pharmacophore. researchgate.net The activity was assessed by observing the time taken for paralysis and death of earthworms in the presence of the test compounds.
Antioxidant Activities
The investigation into the antioxidant potential of imidazo[2,1-b]thiazole derivatives has revealed promising results. A study involving novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole evaluated their antioxidant capacity through multiple assays, including inhibition of lipid peroxidation (anti-LPO), scavenging of the ABTS radical, and Ferric Reducing Antioxidant Power (FRAP). nih.gov
Several of the newly synthesized compounds demonstrated significant antioxidant effects. Specifically, compounds designated as 4h , 5h , and 6h showed the highest activity in both the anti-LPO and ABTS radical scavenging assays. nih.gov In the FRAP analysis, which measures the ability of a compound to reduce ferric iron, compounds 4i and 4a were the most potent. nih.gov These findings suggest that the imidazo[2,1-b]thiazole scaffold is a viable starting point for the development of novel antioxidant agents. nih.govresearchgate.net
Enzyme Inhibition Profiles
Cholinesterase Inhibition
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. Researchers have explored the potential of imidazo[2,1-b]thiazole derivatives in this area.
A study was conducted on a series of novel imidazo[2,1-b]thiazole derivatives to assess their inhibitory activity against these enzymes. While many of the synthesized compounds did not show significant potency, three of the derivatives displayed selective inhibitory activity against acetylcholinesterase, with potencies in the micromolar range. nih.gov This selectivity for AChE over BChE is a desirable characteristic in the development of new treatments for neurodegenerative disorders.
Carbonic Anhydrase II Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific isoforms, such as human carbonic anhydrase II (hCA II), is a target for treating diseases like glaucoma and epilepsy.
A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). The results indicated that most of these compounds were selective inhibitors of the physiologically dominant hCA II isoform. nih.govnih.govnih.gov The inhibition constants (Ki) for these molecules against hCA II were in the range of 57.7–98.2 µM. nih.govnih.govnih.gov Notably, these compounds showed no significant activity against hCA I, IX, and XII, highlighting their selectivity. nih.govnih.govnih.gov
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Expression for Cardiovascular Research
The modulation of endothelial nitric oxide synthase (eNOS) is a critical area of cardiovascular research, as this enzyme is responsible for the production of nitric oxide, a key regulator of vascular tone and health. While the imidazo[2,1-b]thiazole scaffold has been investigated for various cardiovascular effects, such as L-type calcium channel blockade, specific research detailing the direct modulation of eNOS expression by this compound or its close derivatives is limited in publicly available literature. A patent has mentioned imidazo[2,1-b]thiazole derivatives as having therapeutic applications related to endothelial nitric oxide synthase, however, detailed research studies with specific data on eNOS expression or activity modulation were not found in the conducted search. researchgate.net Therefore, this remains an area for future investigation to fully elucidate the cardiovascular pharmacology of this class of compounds.
Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Gating
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene can lead to cystic fibrosis, a life-threatening genetic disorder. One therapeutic approach is the use of "potentiators," which enhance the gating function of the CFTR protein.
Research has shown that certain 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, traditionally known as L-type calcium channel blockers, can also act as effective potentiators of CFTR gating. A study evaluated a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines for their ability to enhance the activity of the ΔF508-CFTR mutant, the most common mutation in cystic fibrosis. nih.govresearchgate.net
The study identified several compounds, including 17, 18, 20, 21, 38, and 39 , as having an interesting profile of activity as ΔF508-CFTR potentiators. nih.govresearchgate.net These compounds effectively induced CFTR activity, with a maximal effect at a concentration of 20 μM that was comparable to the reference compound, nifedipine. researchgate.net This line of research highlights the potential of the imidazo[2,1-b]thiazole scaffold in developing new therapeutic agents for cystic fibrosis. nih.govresearchgate.net
Calcium Channel Modulation
A comprehensive review of scientific literature and available research data reveals a notable absence of studies directly investigating the calcium channel modulating properties of this compound and its derivatives. While the broader class of compounds containing the Imidazo[2,1-b]thiazole scaffold has been a subject of interest in medicinal chemistry, research has been concentrated on other pharmacological activities.
For instance, a significant body of research exists on 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines, which have been identified as L-type calcium channel blockers. These studies have detailed their synthesis, in vitro evaluation in cardiac and smooth muscle tissues, and their potential applications in treating cardiovascular conditions such as cardiac hypertrophy and ischemia. Furthermore, some derivatives within this specific chemical family have shown promise for their neuroprotective effects.
However, it is crucial to distinguish these findings from the specific compound class of this compound. The structural differences between these molecular scaffolds mean that the calcium channel blocking activity observed in the 1,4-dihydropyridine series cannot be extrapolated to the -6-ylmethanamine series.
Investigations into this compound derivatives have thus far been directed towards other therapeutic targets. Published research highlights their potential as anticancer agents, selective cyclooxygenase-2 (COX-2) inhibitors, as well as antitubercular and antifungal agents. One notable study identified N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine as a potent and selective COX-2 inhibitor.
Detailed Research Findings
Currently, there are no detailed research findings, including data tables or specific compound activities, to report regarding the modulation of calcium channels by this compound derivatives. The scientific community has not yet explored this specific biological activity for this class of compounds.
Data Tables
Due to the lack of available data, no interactive data tables on the calcium channel modulation of this compound derivatives can be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of Imidazo[2,1-b]thiazole-based compounds can be finely tuned by altering substituents at various positions on the fused ring system and the methanamine side chain.
Systematic modifications around the imidazo[2,1-b]thiazole (B1210989) ring have demonstrated that positions C-2, C-5, and C-6 are critical for modulating biological activity.
C-2 Position: Modifications at the C-2 position have been explored in the context of carbonic anhydrase (CA) inhibition. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids showed varied inhibitory profiles against the cytosolic isoform hCA II, while showing no activity against hCA I, hCA IX, and hCA XII. nih.gov This suggests that substitutions at the C-2 position can impart selectivity for specific enzyme isoforms.
C-5 Position: The C-5 position has been a key focus for introducing diversity, particularly for developing selective cyclooxygenase-2 (COX-2) inhibitors. In a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, the introduction of different aminomethyl groups at the C-5 position significantly influenced both potency and selectivity. nih.govresearchgate.netnih.gov The results indicated that COX-1/-2 inhibition is sensitive to the type of substituent at this position. nih.govresearchgate.net For instance, the N,N-dimethylaminomethyl substituent was found to be optimal for COX-2 inhibition. nih.govnih.gov
C-6 Position: The C-6 position is frequently substituted with an aryl group, which plays a crucial role in anchoring the molecule to its target. For COX-2 inhibitors, a 4-(methylsulfonyl)phenyl group at C-6 was identified as a suitable pharmacophore. nih.govresearchgate.net In the context of antitubercular agents, the nature of the aryl group at C-6 is also significant. Studies have shown that substitutions on this phenyl ring, such as with a p-tolyl group, are important for activity against Mycobacterium tuberculosis. researchgate.net Similarly, for anticancer activity, various 3-aryl-6-phenylimidazo[2,1-b]thiazoles have been investigated, highlighting the importance of the C-6 phenyl group. ijper.org
The following table summarizes the observed effects of substituents at different positions on the imidazo[2,1-b]thiazole ring.
| Position | Substituent Type | Target/Activity | Key Findings | Reference(s) |
| C-2 | Sulfonyl piperazine conjugates | Carbonic Anhydrase II | Confers selectivity for hCA II isoform. | nih.gov |
| C-5 | Aminomethyl groups (various) | COX-2 Inhibition | Type and size of the amine affect potency and selectivity. Dimethylamino found to be optimal. | nih.gov, researchgate.net, nih.gov |
| C-6 | 4-(Methylsulfonyl)phenyl | COX-2 Inhibition | Acts as a key pharmacophore for COX-2 binding. | nih.gov, researchgate.net |
| C-6 | p-Tolyl, other aryl groups | Antitubercular | Important for activity against M. tuberculosis. | researchgate.net, connectjournals.com |
| C-6 | Phenyl | Anticancer | A common feature in derivatives with cytotoxic activity. | ijper.org |
Influence of Substituent Type and Size at the Methanamine Moiety
For derivatives featuring a methanamine group, typically at the C-5 position, the nature of the terminal amine has a profound impact on biological activity. This was extensively studied in the development of selective COX-2 inhibitors. nih.govresearchgate.net
A series of N-substituted analogues of 1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine were synthesized and evaluated. The parent compound with a dimethylamino group (6a) proved to be the most potent and selective COX-2 inhibitor in the series. nih.govnih.gov
Key findings from this research include:
Size of Alkyl Groups: Increasing the size of the dialkylamino substituents from dimethylamino (6a) to diethylamino (6b) or dipropylamino (6c) led to a decrease in both the potency and selectivity of COX-2 inhibition. nih.gov
Cyclic Amines: The incorporation of cyclic amino groups such as pyrrolidine (B122466) (6d), piperidine (B6355638) (6e), or morpholine (B109124) (6f) resulted in compounds with moderate to high COX-2 selectivity. nih.gov
These results underscore that steric bulk at the methanamine moiety is a critical determinant of inhibitory activity, with smaller substituents like the dimethylamino group being favored for optimal interaction with the COX-2 active site. nih.gov
The table below details the in-vitro COX-1 and COX-2 inhibition data for various substituents at the methanamine moiety.
| Compound | R (Amine Group) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
| 6a | Dimethylamine | >100 | 0.08 | >1250 | nih.gov, researchgate.net |
| 6b | Diethylamine | >100 | 0.11 | >909 | nih.gov, researchgate.net |
| 6c | Dipropylamine | 91.3 | 0.16 | 570.6 | nih.gov, researchgate.net |
| 6d | Pyrrolidine | >100 | 0.12 | >833.3 | nih.gov, researchgate.net |
| 6e | Piperidine | >100 | 0.13 | >769.2 | nih.gov, researchgate.net |
| 6f | Morpholine | 47.8 | 0.10 | 478 | nih.gov, researchgate.net |
| 6g | N-methylpiperazine | 75.6 | 0.14 | 540 | nih.gov, researchgate.net |
Pharmacophore Identification and Optimization for Targeted Biological Activities
Pharmacophore modeling is a crucial tool for understanding the key chemical features required for a molecule to bind to a specific biological target. For the imidazo[2,1-b]thiazole scaffold, several pharmacophore models have been proposed for different activities.
For COX-2 inhibition , a key pharmacophoric feature is the presence of a methylsulfonyl group on a phenyl ring at the C-6 position of the imidazo[2,1-b]thiazole core. nih.gov This SO₂Me moiety is known to interact with a secondary pocket in the COX-2 active site, which is responsible for the selectivity over COX-1. Molecular modeling studies have confirmed that this group fits into the selective pocket of the COX-2 enzyme. nih.govresearchgate.net The central imidazo[2,1-b]thiazole acts as a scaffold to correctly orient the C-6 phenylsulfonyl group and the C-5 aminomethyl side chain for optimal binding. nih.gov
For antitubercular activity , molecular docking studies on active imidazo[2,1-b]thiazoles have helped to identify potential pharmacophores. Docking of potent compounds into enzymes essential for Mycobacterium tuberculosis, such as pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA), has revealed key interactions. connectjournals.com These studies suggest that the imidazo[2,1-b]thiazole core, along with specific aryl substituents at C-6 and other functional groups, forms a pharmacophore that can effectively inhibit these vital mycobacterial enzymes. connectjournals.comresearchgate.net
In the development of carbonic anhydrase inhibitors , the pharmacophore design involved conjugating the imidazo[2,1-b]thiazole scaffold with a sulfonyl piperazine moiety. nih.gov The sulfonamide group is a well-established zinc-binding group in many CA inhibitors. By hybridizing this with the imidazo[2,1-b]thiazole core, researchers aimed to create novel inhibitors with specific isoform selectivity. nih.gov
The versatility of the imidazo[2,1-b]thiazole scaffold allows for its incorporation into diverse pharmacophore models, enabling the development of targeted agents for a range of diseases. nih.govnih.gov
Mechanistic Investigations and Molecular Targets
Elucidation of Molecular Pathways and Cellular Events
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been shown to influence fundamental cellular processes, primarily in the context of cancer. One of the key cellular events impacted by these compounds is the induction of apoptosis, or programmed cell death. Studies on imidazo[2,1-b]thiazole-benzimidazole conjugates have demonstrated their ability to trigger apoptosis, a critical pathway for eliminating cancerous cells. nih.gov The apoptotic-inducing properties of certain derivatives have been confirmed through various assays, including Hoechst staining, analysis of mitochondrial membrane potential (ΔΨm), and annexin (B1180172) V-FITC assays. nih.gov
Furthermore, these compounds can interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication. Specific conjugates have been found to cause cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov By halting the cell cycle at this critical checkpoint, the compounds prevent the proliferation of cancer cells. This disruption of the cell division process is a significant pathway through which imidazo[2,1-b]thiazole derivatives exert their antiproliferative effects. Some derivatives have also been noted to disrupt the microtubule network, which is essential for cell division. irjmets.com
Identification and Characterization of Specific Protein Targets
The biological activities of Imidazo[2,1-b]thiazol-6-ylmethanamine and its related compounds are a direct result of their interaction with specific protein targets. Research has identified a range of these targets, spanning from enzymes crucial for microbial survival to those involved in inflammation and cancer progression.
In the realm of inflammation, derivatives of this compound have been identified as potent inhibitors of key inflammatory enzymes. A series of these compounds, including N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, have demonstrated highly potent and selective inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over its isoform COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, certain 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX). nih.gov This enzyme is involved in the biosynthesis of inflammatory mediators. Docking studies have revealed that these compounds can interact effectively with the 15-LOX enzyme, with hydrophobic interactions playing a significant role in the binding process. nih.gov
A significant area of investigation for imidazo[2,1-b]thiazole derivatives is their potential as anticancer agents, with Focal Adhesion Kinase (FAK) being a primary target. nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration, processes that are often dysregulated in cancer. irjmets.com Studies have shown that various imidazo[2,1-b]thiazole derivatives can effectively inhibit FAK. nih.gov For instance, derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety have exhibited notable FAK inhibitory activity. nih.gov The antiproliferative and antimigratory effects of these compounds in cancer cell lines have been linked to the inhibition of FAK phosphorylation. nih.gov
While specific interactions with Thymidylate Kinase have not been detailed in the available research, the versatility of the imidazo[2,1-b]thiazole scaffold is evident from its interactions with a variety of other enzymes and receptors.
Carbonic Anhydrase II: A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been shown to be selective inhibitors of human carbonic anhydrase II (hCA II). nih.gov This cytosolic isoform is involved in numerous physiological processes, and its inhibition is a target for various therapeutic areas.
CFTR: 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines have been investigated for their ability to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds have been identified as potentiators of ΔF508-CFTR, the most common mutation in cystic fibrosis, suggesting a potential therapeutic application in this genetic disorder.
Calcium Channels: The 4-imidazo[2,1-b]thiazole-1,4-dihydropyridine scaffold has also been associated with the blockade of L-type calcium channels. This interaction confers cardiovascular activity to these molecules.
Allosteric Modulation and Binding Site Characterization
Beyond direct competitive inhibition, some imidazo[2,1-b]thiazole derivatives have been found to act as allosteric modulators. For instance, certain imidazo[2,1-b]benzothiazole (B1198073) derivatives have been identified as potential allosteric inhibitors of the glucocorticoid receptor (GCR). These compounds were found to antagonize the receptor in the presence of its natural ligand, dexamethasone, without displacing it, which is characteristic of allosteric modulation.
Molecular docking studies have been instrumental in characterizing the binding sites of these compounds on their respective targets. For FAK inhibitors, these studies have revealed critical interactions with amino acid residues within the active site. nih.gov In the case of COX-2 inhibitors, docking experiments have helped to understand the orientation and binding interactions of the compounds within the enzyme's binding pocket. nih.gov For 15-LOX inhibitors, hydrophobic interactions have been identified as a key component of the binding process. nih.gov Similarly, for allosteric modulators of the GCR, in silico studies have proposed putative binding pockets distinct from the ligand-binding site.
Interactive Data Table: Summary of Protein Targets and Mechanistic Insights
| Target Class | Specific Target | Derivative Type | Key Findings |
|---|---|---|---|
| Mycobacterial | InhA | Imidazo[2,1-b]thiazole derivatives | Potential interaction suggested by molecular docking. nih.gov |
| Mycobacterial | QcrB | Imidazo[2,1-b]thiazole-5-carboxamides | Identified as a direct target, crucial for the electron transport chain. rsc.org |
| Inflammatory | COX-2 | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | Potent and selective inhibition. nih.gov |
| Inflammatory | 15-LOX | 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives | Effective inhibition, with hydrophobic interactions being key for binding. nih.gov |
| Cancer-Related | Focal Adhesion Kinase (FAK) | Various imidazo[2,1-b]thiazole derivatives | Inhibition of FAK phosphorylation, leading to antiproliferative and antimigratory effects. nih.govnih.gov |
| Other Enzymes | Carbonic Anhydrase II (hCA II) | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | Selective inhibition of the hCA II isoform. nih.gov |
| Ion Channels | CFTR | 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | Potentiation of ΔF508-CFTR activity. |
| Ion Channels | L-type Calcium Channels | 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | Blockade of these channels, leading to cardiovascular effects. |
| Receptors | Glucocorticoid Receptor (GCR) | Imidazo[2,1-b]benzothiazole derivatives | Potential allosteric inhibition. |
Computational Chemistry and Cheminformatics in Imidazo 2,1 B Thiazol 6 Ylmethanamine Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Research on Imidazo[2,1-b]thiazole (B1210989) derivatives has extensively used molecular docking to elucidate potential mechanisms of action and identify promising drug candidates.
Studies have shown that these compounds can interact with a variety of biological targets. For instance, derivatives have been docked against Pantothenate synthetase of Mycobacterium tuberculosis, a validated anti-tuberculosis target. irjweb.comrsc.org In these studies, compounds with specific substitutions, such as nitro or chloro groups on a phenyl ring at the 6-position, demonstrated high binding affinity, with docking scores as favorable as -9.7. irjweb.com The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.
Another significant target is the Glypican-3 protein (GPC-3) , which is associated with hepatocellular carcinoma. researchgate.netnih.gov Docking studies revealed that Imidazo[2,1-b]thiazole conjugates can fit well within the GPC-3 binding pocket, achieving binding affinities ranging from -6.90 to -10.30 kcal/mol. researchgate.net The binding is stabilized by various interactions, including hydrogen bonds and pi-stacking. researchgate.net
Furthermore, derivatives of the Imidazo[2,1-b]thiazole scaffold have been evaluated as potential inhibitors of other enzymes. Docking simulations have been performed against COX-2 , an enzyme implicated in inflammation, where a derivative, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, was identified as a potent and selective inhibitor. researchgate.netnih.gov Other targets include Human peroxiredoxin 5 , an antioxidant enzyme, and the colchicine binding site of tubulin , which is relevant for anticancer activity. nih.govresearchgate.net In all cases, docking studies provide a structural basis for the observed biological activity, guiding further chemical modifications to enhance potency and selectivity.
| Target Protein | Organism/Disease | Reported Docking Score Range | Key Interactions |
|---|---|---|---|
| Pantothenate synthetase | Mycobacterium tuberculosis | -9.7 to -10.8 | Hydrogen bonding |
| Glypican-3 (GPC-3) | Hepatocellular Carcinoma | -6.90 to -10.30 kcal/mol | Hydrogen bonding, pi-stacking |
| COX-2 | Inflammation | Not specified | Interaction with sulfonyl group |
| Tubulin (Colchicine site) | Cancer | Not specified | Hydrophobic and hydrogen bonds |
| Human peroxiredoxin 5 | Oxidative Stress | Not specified | Interactions with active site residues |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment
In silico ADME prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic properties and drug-likeness of a compound before its synthesis. For Imidazo[2,1-b]thiazole derivatives, various computational models are employed to predict parameters that determine the fate of a drug in the body. nih.govresearchgate.net
These studies often evaluate compliance with established rules for drug-likeness, such as Lipinski's "rule of five" and Veber's rule. nih.gov The parameters assessed include molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (nRotb). mdpi.com Generally, Imidazo[2,1-b]thiazole derivatives are designed to fit within the acceptable ranges for these parameters to ensure good oral bioavailability and membrane permeability. mdpi.comresearchgate.net For example, many synthesized series of these compounds show good predicted gastrointestinal absorption. researchgate.net
ADME profiling also includes the prediction of properties like aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes such as cytochrome P450. nih.gov For instance, some in silico studies on N-(5-morpholino-2-arylimidazo[2,1-b] irjweb.comnih.govmdpi.comthiadiazol-6-yl)carboxamides predicted that they would not be substrates for P-glycoprotein (P-gp), which is an important factor in drug resistance. nih.gov These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the development process, saving significant time and resources. researchgate.netshd-pub.org.rs
| ADME Parameter | Typical Predicted Range for Imidazo[2,1-b]thiazole Derivatives | Significance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution |
| Lipophilicity (CLogP) | 2.01 - 4.77 | Affects solubility, absorption, and membrane permeability |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts membrane permeability |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts membrane permeability |
| Number of Rotatable Bonds (nRotb) | 0 - 15 | Relates to molecular flexibility and oral bioavailability |
| Gastrointestinal (GI) Absorption | Good | Indicates potential for oral administration |
Toxicity Prediction and Risk Assessment
Computational toxicology is employed to predict the potential adverse effects of chemical compounds, providing an early warning for potential liabilities. For the Imidazo[2,1-b]thiazole scaffold and its derivatives, in silico tools are used to assess various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. researchgate.net
The parent compound, Imidazo(2,1-b)thiazole, has GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. However, many derivatives designed for therapeutic purposes have shown safe in silico toxicity profiles. researchgate.net Web tools like Osiris and SwissADME are often used to predict toxicity risks, such as tumorigenic, mutagenic, irritant, and reproductive effects. researchgate.net Studies on various anti-inflammatory and anticancer Imidazo[2,1-b]thiazole derivatives have reported promising outcomes, with predictions indicating a safe toxicity profile. researchgate.netresearchgate.netshd-pub.org.rs For example, certain N-(5-morpholino-2-arylimidazo[2,1-b] irjweb.comnih.govmdpi.comthiadiazol-6-yl)carboxamides were predicted to have significantly lower acute toxicity in rats compared to a reference drug. nih.gov
Bioactivity Score Analysis
Bioactivity score analysis is a computational method used to estimate the potential of a compound to interact with major classes of drug targets. This is typically done using software like Molinspiration, which calculates scores for activity as a G protein-coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor. researchgate.net
For Imidazo[2,1-b]thiazole derivatives, these predictions help to prioritize compounds for further biological screening. rsc.org A bioactivity score greater than 0 suggests high activity, a score between -5.0 and 0 indicates moderate activity, and a score less than -5.0 suggests inactivity. rsc.org Studies on a series of anti-inflammatory Imidazo[2,1-b] irjweb.comnih.govmdpi.comthiadiazole derivatives showed that the compounds were moderately active against most of the target classes, with bioactivity scores ranging from -1.25 to -0.06. rsc.orgresearchgate.net This type of analysis provides valuable insights into the potential biological targets of new compounds and helps in understanding their broader pharmacological profile. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular structure, orbital energies, and charge distribution, which are fundamental to understanding chemical reactivity and intermolecular interactions.
For Imidazo[2,1-b]thiazole derivatives, DFT studies have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to be excited. This analysis can help explain the bioactivity of a compound, as the HOMO and LUMO are the primary orbitals involved in chemical reactions and charge transfer processes. irjweb.com
Molecular Electrostatic Potential (MESP) maps are also generated from these calculations. MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. For related benzo[d]imidazo[2,1-b]thiazoles, MESP analysis has been used to underscore their reactivity and potential for specific biological applications.
Preclinical Research Data Not Available for Imidazo[2,1-b]thiazol-6-ylmethanamine
Following a comprehensive review of available scientific literature, no specific preclinical research data was found for the chemical compound “this compound.” The search included databases for in vitro efficacy studies, in vivo models for pathologies such as tuberculosis, and pharmacokinetic/pharmacodynamic correlations.
While the broader class of imidazo[2,1-b]thiazole derivatives has been the subject of extensive research for various therapeutic applications, including the development of novel anti-tuberculosis agents, public domain data focusing specifically on the this compound derivative is absent.
Research into related analogues, such as the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) , has shown this chemical scaffold to be a promising foundation for anti-tuberculosis drug discovery. Studies on these related compounds have detailed:
In Vitro Efficacy : Potent, nanomolar activity against replicating, drug-resistant, and intracellular Mycobacterium tuberculosis (Mtb).
In Vivo Efficacy : Significant efficacy in chronic murine infection models of tuberculosis.
Pharmacokinetics : Favorable properties in preclinical models, including good drug exposure and half-life.
For instance, a prominent compound from the imidazo[2,1-b]thiazole-5-carboxamide series, ND-11543, demonstrated potent efficacy in a chronic murine tuberculosis infection model. Similarly, other derivatives like benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides have shown significant in vitro activity against Mtb.
However, as per the strict requirement to focus solely on this compound, it is not possible to generate the requested article. The specific data required to populate the outlined sections on in vitro efficacy, in vivo models, and pharmacokinetic correlations for this exact compound are not available in the reviewed sources.
Patent Landscape and Intellectual Property in Imidazo 2,1 B Thiazole Derivatives
Overview of Patented Imidazo[2,1-b]thiazole (B1210989) Derivatives with Therapeutic Applications
Over the last few decades, the research into imidazo[2,1-b]thiazole derivatives has resulted in a multitude of patents covering heterogeneous therapeutic uses. These patents protect novel chemical entities, their synthesis, and their application in treating a range of diseases. The patented compounds often feature substitutions at various positions of the imidazo[2,1-b]thiazole nucleus, leading to diverse biological activities.
The therapeutic areas covered by these patents are extensive and include applications as anticancer agents, modulators of endothelial nitric oxide synthase, inhibitors of EGFR kinase activity, and modulators of the tumor necrosis factor (TNF) activity. researchgate.netresearchgate.net Further patented applications include treatments for Duchenne muscular dystrophy, nematicides, and as sirtuin modulators. researchgate.net
A significant number of patents focus on the development of these derivatives as anti-infective agents, including antibacterial, antifungal, antiviral, and notably, antimycobacterial agents for the treatment of tuberculosis. nih.govresearchgate.netresearchgate.net Other patented activities include carbonic anhydrase inhibitors, sigma receptor ligands, and agents with anti-inflammatory and analgesic properties. researchgate.netgoogle.comnih.gov One of the earliest and most well-known drugs containing this scaffold is Levamisole, an antihelminthic agent with immunomodulatory properties. nih.gov
The table below summarizes a selection of patented Imidazo[2,1-b]thiazole derivatives and their claimed therapeutic applications, illustrating the breadth of intellectual property in this area.
| Therapeutic Application | Mechanism/Target | Example Patented Derivatives/Concepts |
|---|---|---|
| Cardiovascular Disorders | Endothelial Nitric Oxide (NO) Synthase Upregulation | Substituted 6-phenyl-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid esters and amides. google.com |
| Oncology | EGFR Kinase Inhibition, p53 MAK Kinase Inhibition, Tubulin Inhibition | General claims on substituted imidazo[2,1-b]thiazoles as kinase inhibitors and potential anticancer agents. researchgate.netresearchgate.net |
| Infectious Diseases | Antimycobacterial, Antiviral, Antibacterial, Antifungal | Imidazo[2,1-b]thiazole carboxamides and related structures targeting tuberculosis; acyl-hydrazone and spirothiazolidinone derivatives with antiviral activity. nih.govrsc.orgsemanticscholar.org |
| Neurological Disorders | Sigma-2 Receptor Antagonism, 5-HT6 Receptor Modulation | Derivatives patented for their activity towards sigma receptors and as modulators of serotonin (B10506) receptors. researchgate.netresearchgate.netgoogle.com |
| Inflammatory Conditions | Tumor Necrosis Factor (TNF) Activity Modulation | Patents covering derivatives that modulate TNF activity. researchgate.net |
| Metabolic Disorders | Carbonic Anhydrase Inhibition | Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates as selective carbonic anhydrase II inhibitors. nih.gov |
| Genetic Disorders | Treatment of Duchenne Muscular Dystrophy | Patented compounds aimed at addressing this specific genetic disorder. researchgate.net |
Analysis of Emerging Patent Trends Relevant to Imidazo[2,1-b]thiazol-6-ylmethanamine Research
The patent landscape for imidazo[2,1-b]thiazole derivatives reveals several emerging trends that are highly relevant to ongoing research into specific compounds like this compound. While patents may not always name this exact molecule, the broader claims and disclosed chemical spaces often encompass structures with similar substitution patterns, such as an amine-containing group at the C6 position.
One dominant trend is the focus on developing kinase inhibitors for oncology. researchgate.net Many patents claim broad Markush structures that allow for a wide variety of substituents on the imidazo[2,1-b]thiazole core to modulate activity against specific kinase targets. Research into this compound could leverage this trend by exploring its potential as a scaffold for designing novel kinase inhibitors, where the methanamine group could serve as a key pharmacophore for interacting with the target protein.
A second significant trend is the continued exploration of imidazo[2,1-b]thiazole derivatives as anti-infective agents, particularly for tuberculosis. rsc.orgsemanticscholar.org Patents in this area are increasingly focused on compounds with improved potency against drug-resistant strains and better pharmacokinetic profiles. The structural motif of this compound, featuring a basic amine, is of interest in this context as it can influence solubility, cell permeability, and target engagement within the mycobacterium.
Furthermore, there is a growing interest in compounds that modulate central nervous system (CNS) targets, such as serotonin and sigma receptors. researchgate.netgoogle.com The development of ligands for these receptors is an active area of patenting for potential treatments of psychiatric and neurodegenerative disorders. The methanamine moiety in this compound is a common feature in many CNS-active drugs, suggesting that research focused on this compound and its analogues could align with this patenting trend.
Finally, a move towards "scaffold hopping" and the creation of hybrid molecules is also apparent. nih.gov Patentees are combining the imidazo[2,1-b]thiazole core with other known pharmacophores to create novel chemical entities with unique or improved activity. For researchers working on this compound, this suggests a strategic direction for intellectual property, where the methanamine group can be used as a linker to attach other functional moieties, potentially leading to new patented compounds with dual activities or enhanced target selectivity. researchgate.net
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized Imidazo[2,1-b]thiazole (B1210989) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and connectivity within the molecule. ontosight.airesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize Imidazo[2,1-b]thiazole derivatives. nih.govnih.gov In ¹H NMR spectra, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) of protons provide information about their chemical environment and proximity to other protons. mdpi.comdergipark.org.tr For instance, the protons on the imidazo[2,1-b]thiazole core have characteristic chemical shifts that confirm the successful formation of the fused ring system. dergipark.org.trchemmethod.com
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. nih.gov The chemical shifts of the carbon atoms in the heterocyclic rings and any substituent groups are diagnostic for the compound's structure. dergipark.org.tr
Illustrative NMR Data for Imidazo[2,1-b]thiazole Derivatives
| Compound Name | Technique | Solvent | Chemical Shifts (δ, ppm) and Key Assignments |
|---|---|---|---|
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | ¹H NMR | CDCl₃ | 8.66 (s, 1H), 7.47 (d, J = 4.5 Hz, 1H), 6.72 (d, J = 4.5 Hz, 1H), 4.90 (s, 1H), 1.05 (s, 9H) |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | ¹³C NMR | CDCl₃ | 155.6, 145.6, 130.4, 118.3, 111.1, 55.6, 29.7 |
| [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide | ¹H NMR | DMSO-d₆ | 11.84, 12.00 (2s, 1H, CONH), 8.46, 8.64 (2s, 1H, N=CH), 8.30, 8.31 (2s, 1H, C5-H), 7.11 (s, 1H, C2-H), 3.95, 4.37 (2s, 2H, CH₂CO) |
| (5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | ¹³C NMR | DMSO-d₆ | 158.6 (C=O), 147.6, 146.3, 136.3, 116.7, 109.6 (Imidazothiazole carbons), 45.6 (Piperazine carbons), 21.0, 20.8 (Methyl carbons) |
Data extracted from research on related derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. dergipark.org.trnih.gov In the context of Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives, IR spectra can confirm the presence of N-H bonds (from the amine group), C-H bonds (aromatic and aliphatic), C=N, and C=C bonds within the heterocyclic structure. dergipark.org.trnih.gov
Key IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | 3150 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | 1670 - 1690 |
| C=N (Hydrazone/Imine) | Stretching | 1585 - 1600 |
| C=C (Aromatic/Heterocyclic) | Stretching | 1450 - 1550 |
Data generalized from studies on various derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the molecular framework. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the synthesized compounds for MS analysis. nih.govmdpi.com
Chromatographic Methods for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are essential for the separation, purification, and purity assessment of Imidazo[2,1-b]thiazole derivatives in a research setting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier analytical technique used to determine the purity of synthesized compounds. nih.govrsc.orgsemanticscholar.org The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, often a UV-Vis spectrophotometer, quantifies the amount of compound eluting from the column. A pure compound will typically show a single, sharp peak in the chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). rsc.orgsemanticscholar.org This method is crucial for final product verification before further biological or chemical studies. nih.gov
Other Chromatographic Methods
In the synthesis process, other chromatographic methods are also vital. Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a chemical reaction, allowing researchers to quickly assess the consumption of starting materials and the formation of the desired product. mdpi.com Following the completion of a reaction, Column Chromatography, typically using silica (B1680970) gel as the stationary phase, is employed for the purification of the crude product, isolating the target compound from byproducts and unreacted starting materials. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a definitive method used to determine the elemental composition of a pure substance. nih.gov This technique precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a sample. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed molecular formula. dergipark.org.tr A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. dergipark.org.trnih.gov
Example of Elemental Analysis Data
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide | C₁₈H₁₇BrN₄OS | C | 51.80 | 51.56 |
| H | 4.11 | 3.78 | ||
| N | 13.43 | 13.39 |
Data for a related acetohydrazide derivative.
Future Research Directions and Therapeutic Prospects
Development of Novel Imidazo[2,1-b]thiazol-6-ylmethanamine Analogues with Enhanced Selectivity and Potency
The development of novel analogues of this compound with improved selectivity and potency is a primary focus of ongoing research. Scientists are exploring the structure-activity relationships (SAR) of this scaffold to design compounds with enhanced therapeutic profiles.
One area of focus is the synthesis of derivatives with potent anticancer activity. For instance, a series of 18 new imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their in vitro antiproliferative activities against human melanoma cell lines. nih.gov Several of these compounds demonstrated superior potency compared to the standard drug sorafenib, with some showing selectivity towards melanoma cell lines. nih.gov Specifically, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a potent and selective COX-2 inhibitor, indicating that the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring affect both the potency and selectivity of COX-2 inhibitory activity. nih.gov
Another promising approach involves the conjugation of the imidazo[2,1-b]thiazole scaffold with other biologically active molecules. For example, imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated as microtubule-targeting agents, with some showing significant cytotoxicity against human lung cancer cell lines. nih.gov Similarly, coupling imidazo[2,1-b]thiazole with natural products like noscapine (B1679977) has yielded derivatives with potent anticancer activity. acs.org These studies highlight the potential of hybrid molecules in developing novel and effective anticancer agents.
The synthesis of these novel analogues often involves multi-step reactions, including one-pot synthesis and microwave-assisted green synthesis, to improve efficiency and yield. researchgate.netmdpi.com The synthesized compounds are then subjected to rigorous biological evaluation to determine their potency and selectivity.
Table 1: Examples of Imidazo[2,1-b]thiazole Analogues with Anticancer Activity
| Compound | Target/Activity | Key Findings |
|---|---|---|
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | Selective COX-2 inhibitor | Potent and selective inhibition of COX-2. nih.gov |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Microtubule-targeting agents | Significant cytotoxicity against human lung cancer cell lines. nih.gov |
Exploration of New Therapeutic Indications and Neglected Diseases
The versatile pharmacological profile of the imidazo[2,1-b]thiazole scaffold has prompted research into its application for a variety of therapeutic indications, including neglected diseases.
Antimycobacterial Activity: Tuberculosis remains a major global health problem, and there is an urgent need for new and effective drugs. Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent antitubercular agents. rsc.orgnih.gov For instance, a series of novel imidazo[2,1-b]thiazole derivatives incorporating spirothiazolidinone moieties have been synthesized and shown to have promising activity against Mycobacterium tuberculosis. nih.gov The conversion of acyl-hydrazone derivatives to spirothiazolidinone derivatives through ring closure was found to increase the antitubercular activity, indicating the importance of the spirothiazolidinone structure for this biological effect. nih.gov
Antiviral Activity: The emergence of viral infections has underscored the need for novel antiviral agents. Research has shown that imidazo[2,1-b]thiazole derivatives also possess antiviral properties. In one study, certain spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were found to be potent against Coxsackie B4 virus, as well as Feline corona and Feline herpes viruses. nih.gov
Antimalarial Activity: Malaria is another neglected disease that affects millions of people worldwide. Some imidazo[2,1-b]thiazole-based compounds have been evaluated for their anti-malarial potential against Plasmodium falciparum and have shown better activity than the standard drug quinine. researchgate.net
Other Therapeutic Indications: Beyond infectious diseases, imidazo[2,1-b]thiazole derivatives are being explored for other therapeutic applications. These include their use as anti-inflammatory, analgesic, antihypertensive, and cardiotonic agents. nih.gov The diverse biological activities of this scaffold make it a promising starting point for the development of drugs for a wide range of diseases.
Strategies for Combination Therapies Involving Imidazo[2,1-b]thiazole Derivatives
Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. The unique mechanisms of action of some imidazo[2,1-b]thiazole derivatives make them promising candidates for use in combination with existing therapeutic agents.
In the context of cancer, imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives have been shown to potentiate the antiproliferative effects of the chemotherapeutic drug gemcitabine (B846) in peritoneal mesothelioma cells. This synergistic effect was linked to an increase in the mRNA expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is a key transporter for gemcitabine.
For tuberculosis, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are considered an interesting scaffold for the development of new anti-TB drugs, especially in combination therapy, due to their favorable properties and novel mechanism of action.
The rationale behind using imidazo[2,1-b]thiazole derivatives in combination therapy is to enhance the efficacy of existing drugs, overcome drug resistance, and reduce a drug's toxic side effects by allowing for lower doses to be used. Future research will likely focus on identifying optimal drug combinations and elucidating the molecular mechanisms underlying their synergistic effects.
Advanced Delivery Systems and Targeted Approaches for this compound
While specific research on advanced delivery systems for this compound is limited, the principles of drug delivery can be applied to this class of compounds. Potential strategies could include:
Liposomal Formulations: Encapsulating the drug in liposomes can improve its solubility, stability, and pharmacokinetic profile.
Nanoparticle-Based Delivery: Polymeric nanoparticles, solid lipid nanoparticles, and other nanocarriers can be used to deliver the drug to the target site in a controlled manner.
Targeted Drug Delivery: This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand, that specifically binds to receptors overexpressed on cancer cells or infected cells.
Future research in this area will be crucial for translating the promising in vitro and in vivo activities of this compound and its analogues into clinically effective therapies.
Investigation of Resistance Mechanisms and Strategies to Overcome Them in Antimicrobial and Anticancer Contexts
Drug resistance is a major challenge in the treatment of both cancer and infectious diseases. Understanding the mechanisms by which cancer cells or microorganisms develop resistance to a particular drug is essential for developing strategies to overcome it.
For imidazo[2,1-b]thiazole derivatives, research into resistance mechanisms is still in its early stages. However, some potential mechanisms can be inferred from their known modes of action. For example, in the context of cancer, if a derivative acts as a kinase inhibitor, resistance could arise from mutations in the target kinase that prevent the drug from binding. researchgate.net Similarly, if a compound targets microtubules, alterations in tubulin structure or expression could lead to resistance. acs.orgresearchgate.net
In the antimicrobial field, resistance can develop through various mechanisms, such as enzymatic degradation of the drug, modification of the drug target, or increased efflux of the drug from the microbial cell. For thiazole (B1198619) derivatives that target DNA gyrase, cross-resistance to quinolones is a concern that needs to be addressed. nih.gov
Strategies to overcome resistance to imidazo[2,1-b]thiazole derivatives could include:
Development of next-generation analogues: Designing new derivatives that can bind to mutated targets or are not substrates for efflux pumps.
Combination therapy: Using the imidazo[2,1-b]thiazole derivative in combination with another drug that has a different mechanism of action can reduce the likelihood of resistance developing.
Use of resistance-modifying agents: Co-administering the drug with an agent that inhibits a specific resistance mechanism, such as an efflux pump inhibitor.
Further research is needed to fully understand the mechanisms of resistance to this promising class of compounds and to develop effective strategies to combat it.
Q & A
Q. What are the most reliable synthetic routes for preparing imidazo[2,1-b]thiazol-6-ylmethanamine derivatives?
The synthesis of imidazo[2,1-b]thiazoles typically involves multicomponent reactions or Friedel-Crafts acylation. A solvent-free method using Eaton’s reagent (P₂O₅·MeSO₃H) under optimized conditions (80°C, 2 hours) yields fused derivatives like 3-phenylbenzo[d]imidazo[2,1-b]thiazoles in 90–96% yield. Key steps include Michael addition of benzo[d]thiazol-2-amine to aldehydes, followed by intramolecular cyclization catalyzed by Eaton’s reagent. Alternative catalysts (e.g., FeCl₃, AlCl₃) show lower efficiency .
Q. How can researchers characterize imidazo[2,1-b]thiazole derivatives to confirm structural integrity?
Standard techniques include:
- TLC (thin-layer chromatography) for reaction monitoring.
- NMR spectroscopy (¹H/¹³C) to verify regioselectivity and substituent positions.
- X-ray crystallography for resolving ambiguous stereochemistry, particularly in fused derivatives.
- HPLC for purity assessment. Melting points (measured via electrothermal apparatus) and UV-Vis spectra further support structural validation .
Q. What pharmacological targets are associated with imidazo[2,1-b]thiazole scaffolds?
These compounds exhibit activity against:
- 15-lipoxygenase (anti-inflammatory applications via inhibition of lipid peroxidation).
- Mitochondrial NADH dehydrogenase (antiparasitic and antitumor effects).
- Acetylcholinesterase (neuroprotective potential). Substituents like 4-chlorophenyl or thienyl groups enhance target specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized for imidazo[2,1-b]thiazole synthesis when using electron-deficient aldehydes?
Electron-withdrawing substituents (e.g., nitro, cyano) on aldehydes slow reaction kinetics. To mitigate this:
Q. How to resolve contradictions in biological activity data for structurally similar imidazo[2,1-b]thiazoles?
Discrepancies often arise from:
- Variations in substituent electronic effects (e.g., electron-donating vs. withdrawing groups altering binding affinity).
- Assay conditions (e.g., pH, co-solvents affecting enzyme inhibition).
- Stereochemical purity (racemic vs. enantiopure compounds). Address these by standardizing bioassays (e.g., IC₅₀ determination under controlled pH) and synthesizing enantiomerically pure analogs via chiral catalysts .
Q. What strategies enable the scalable synthesis of imidazo[2,1-b]thiazoles without compromising yield?
- Continuous flow chemistry reduces reaction time and improves heat transfer.
- Solid-supported catalysts (e.g., silica-immobilized Eaton’s reagent) simplify purification.
- Microwave-assisted synthesis enhances reaction rates for thermally stable intermediates. Pilot-scale trials show >85% yield retention under solvent-free conditions .
Q. How can computational tools enhance the design of imidazo[2,1-b]thiazole derivatives with desired bioactivity?
- Molecular docking identifies binding motifs for target proteins (e.g., 15-lipoxygenase).
- QSAR models correlate substituent properties (logP, polar surface area) with bioactivity.
- Reaction path search algorithms (e.g., AFIR) predict feasible synthetic routes. Integrated platforms like ICReDD combine quantum chemistry and machine learning to prioritize experimental trials .
Methodological Guidance
Q. What experimental precautions are critical when handling imidazo[2,1-b]thiazole intermediates?
- Use gloveboxes for air-sensitive reactions (e.g., Grignard additions).
- Avoid skin contact with electrophilic intermediates (e.g., hydrazonoyl halides).
- Dispose of waste via certified biohazard contractors due to potential mutagenicity .
Q. How to troubleshoot low yields in Friedel-Crafts acylation steps?
Common issues and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
